molecular formula C20H23BrN2OS B2470309 2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone CAS No. 2034361-68-5

2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone

Cat. No. B2470309
CAS RN: 2034361-68-5
M. Wt: 419.38
InChI Key: ZNPXXTUQCBXHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23BrN2OS and its molecular weight is 419.38. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonding Patterns

  • A study by Balderson et al. (2007) explored hydrogen-bonding patterns in related enaminones, focusing on the interplay between secondary amine and carbonyl groups. This research is significant for understanding the molecular interactions and stability of similar compounds (Balderson et al., 2007).

Synthesis and Antibacterial Activity

  • Research by Merugu et al. (2010) discussed the microwave-assisted synthesis of compounds similar to the one , highlighting their potential antibacterial activity. This could be crucial for developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Analgesic and Ulcerogenic Activity

  • A study by Chaudhary et al. (2012) on novel pyrimidine derivatives, which share structural similarities with the compound , investigated their analgesic and ulcerogenic activities. This research may offer insights into the potential medical applications of similar compounds (Chaudhary et al., 2012).

Reductive Acetylation

  • Research by Tang et al. (2014) on the synthesis of N-Acetyl enamides, involving similar compounds, explored the reductive acetylation of oximes. This process is relevant in organic synthesis and could be applied to the synthesis of various pharmaceuticals (Tang et al., 2014).

Heterocyclisation Reactions

  • A study by Mahgoub (1990) explored the synthesis and heterocyclisation reactions of michael products, forming new 1,4-thiazine quinoxaline derivatives. Such research is pivotal in the development of new heterocyclic compounds with potential pharmacological properties (Mahgoub, 1990).

Corrosion Inhibitors

  • Hegazy et al. (2012) evaluated synthesized Schiff bases, including phenyl ethanone derivatives, as corrosion inhibitors. This application is vital in industrial settings to protect metals from corrosion (Hegazy et al., 2012).

Radical-Scavenging Activity

  • Duan et al. (2007) identified brominated mono- and bis-phenols with radical-scavenging activity. The study of such compounds is important in understanding their potential antioxidant properties (Duan, Li, & Wang, 2007).

properties

IUPAC Name

2-(4-bromophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2OS/c21-17-3-1-15(2-4-17)13-20(24)22-9-5-18(6-10-22)23-11-7-19-16(14-23)8-12-25-19/h1-4,8,12,18H,5-7,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPXXTUQCBXHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.